molecular formula C30H38N4O7S B11502599 Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate

Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate

Cat. No.: B11502599
M. Wt: 598.7 g/mol
InChI Key: WKNSVOUGPPPOHI-UHFFFAOYSA-N
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Description

Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate is a complex organic compound that features a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a naphthalen-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate typically involves multiple steps, including the protection of amino groups, coupling reactions, and purification processes. The tert-butoxycarbonyl (Boc) group is commonly used to protect the amino group during synthesis. The synthesis may involve the following steps:

    Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with the naphthalen-1-yl group using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Deprotection and Purification: The Boc group is removed under acidic conditions, and the product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or naphthalen-1-yl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or naphthalen-1-yl derivatives.

Scientific Research Applications

Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (5-[(tert-butoxycarbonyl)amino]-6-oxohexyl)carbamate: Lacks the naphthalen-1-yl group.

    Benzyl (5-amino-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate: Lacks the Boc protection.

Uniqueness

Benzyl (5-[(tert-butoxycarbonyl)amino]-6-{[5-(methylsulfamoyl)naphthalen-1-yl]amino}-6-oxohexyl)carbamate is unique due to the presence of both the Boc-protected amino group and the naphthalen-1-yl group

Properties

Molecular Formula

C30H38N4O7S

Molecular Weight

598.7 g/mol

IUPAC Name

benzyl N-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[5-(methylsulfamoyl)naphthalen-1-yl]amino]-6-oxohexyl]carbamate

InChI

InChI=1S/C30H38N4O7S/c1-30(2,3)41-29(37)34-25(16-8-9-19-32-28(36)40-20-21-12-6-5-7-13-21)27(35)33-24-17-10-15-23-22(24)14-11-18-26(23)42(38,39)31-4/h5-7,10-15,17-18,25,31H,8-9,16,19-20H2,1-4H3,(H,32,36)(H,33,35)(H,34,37)

InChI Key

WKNSVOUGPPPOHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)NC2=CC=CC3=C2C=CC=C3S(=O)(=O)NC

Origin of Product

United States

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